(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728083
InChI: InChI=1S/C11H19NS/c1-8(2)10(4)12-7-11-6-5-9(3)13-11/h5-6,8,10,12H,7H2,1-4H3
SMILES:
Molecular Formula: C11H19NS
Molecular Weight: 197.34 g/mol

(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

CAS No.:

Cat. No.: VC17728083

Molecular Formula: C11H19NS

Molecular Weight: 197.34 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine -

Molecular Formula C11H19NS
Molecular Weight 197.34 g/mol
IUPAC Name 3-methyl-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine
Standard InChI InChI=1S/C11H19NS/c1-8(2)10(4)12-7-11-6-5-9(3)13-11/h5-6,8,10,12H,7H2,1-4H3
Standard InChI Key XNENLEOTSUFTGI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)CNC(C)C(C)C

Chemical Identity and Structural Features

The compound (3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (CAS: 1040017-83-1) has the molecular formula C₁₁H₁₉NS and a molecular weight of 197.34 g/mol . Its structure consists of two primary components:

  • A 3-methylbutan-2-yl group (a branched four-carbon alkyl chain with a methyl substituent at the third position).

  • A (5-methylthiophen-2-yl)methyl group (a thiophene ring substituted with a methyl group at the fifth position, attached to a methylene bridge).

The thiophene ring contributes aromaticity and potential electronic interactions, while the tertiary amine group introduces basicity and reactivity toward electrophiles. The compound’s IUPAC name reflects its substitution pattern, ensuring unambiguous identification in chemical databases .

Synthesis and Manufacturing

Reductive Amination as a Key Strategy

A patent detailing the synthesis of structurally analogous pyridin-2-yl-methylamine derivatives (EP1358179B1) provides insights into plausible routes for synthesizing (3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine . The process involves reductive amination between a cyanohydrin and a primary amine, catalyzed by sodium cyanoborohydride (NaBH₃CN) in the presence of a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Key steps include:

  • Preparation of the thiophene precursor: 5-Methylthiophene-2-carbaldehyde could serve as the starting material, undergoing condensation with 3-methylbutan-2-amine.

  • Formation of the imine intermediate: The aldehyde and amine react to form an imine, which is subsequently reduced.

  • Reduction with NaBH₃CN: Sodium cyanoborohydride selectively reduces the imine to the tertiary amine under mild conditions .

To mitigate side reactions (e.g., cyanide-mediated decomposition), iron(II) sulfate (FeSO₄·7H₂O) is added to complex cyanide ions . This method aligns with industrial practices for analogous amines, ensuring scalability and reproducibility.

Alternative Synthetic Pathways

While direct literature on this compound’s synthesis is limited, modifications to known amine-thiophene coupling strategies may apply. For example, nucleophilic substitution between a thiophene-methyl halide and 3-methylbutan-2-amine could yield the target molecule, though this route may require optimization to avoid over-alkylation .

Physicochemical Properties

PropertyValue/Description
Molecular Weight197.34 g/mol
SolubilityLikely soluble in organic solvents
Basicity (pKa)Estimated ~10–11 (tertiary amine)
StabilityStable under inert conditions

The logP (octanol-water partition coefficient) is predicted to be moderate (~2–3), indicating balanced hydrophobicity suitable for membrane permeability in biological systems .

Applications and Research Significance

Pharmaceutical Intermediates

Tertiary amines with thiophene moieties are frequently employed as intermediates in drug discovery. For instance, the patent EP1358179B1 highlights similar compounds as precursors to piperidine-based therapeutics targeting neurological disorders . The methylthiophene group may enhance binding affinity to aromatic receptors or enzymes.

Materials Science

Thiophene derivatives are pivotal in conductive polymers and organic semiconductors. The amine functionality in this compound could facilitate polymerization or serve as a dopant, modulating electronic properties in thin-film devices .

Agrochemical Development

Structural analogs of this amine are investigated for herbicidal and insecticidal activity. The branched alkyl chain may improve lipid solubility, enhancing penetration through waxy cuticles in plants or insects .

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